molecular formula C12H15BrOS B15303910 1-(4-Bromophenyl)-4-(ethylthio)butan-1-one

1-(4-Bromophenyl)-4-(ethylthio)butan-1-one

Cat. No.: B15303910
M. Wt: 287.22 g/mol
InChI Key: QQDKVNRTYANHQF-UHFFFAOYSA-N
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Description

1-(4-Bromophenyl)-4-(ethylthio)butan-1-one is an organic compound characterized by the presence of a bromophenyl group and an ethylthio group attached to a butanone backbone

Preparation Methods

The synthesis of 1-(4-Bromophenyl)-4-(ethylthio)butan-1-one typically involves the following steps:

    Starting Materials: The synthesis begins with 4-bromobenzaldehyde and ethylthiol.

    Reaction Conditions: The reaction is carried out under controlled conditions, often involving a base such as sodium hydroxide or potassium carbonate to facilitate the formation of the desired product.

    Industrial Production: On an industrial scale, the synthesis may involve the use of catalysts to increase yield and efficiency. The reaction is typically conducted in a solvent such as ethanol or methanol to ensure proper mixing and reaction kinetics.

Chemical Reactions Analysis

1-(4-Bromophenyl)-4-(ethylthio)butan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols.

    Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Common Reagents and Conditions: Typical reagents include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations.

Scientific Research Applications

1-(4-Bromophenyl)-4-(ethylthio)butan-1-one has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, serving as a building block for various chemical reactions.

    Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs or treatments.

    Industry: It is used in the production of specialty chemicals and materials, contributing to advancements in various industrial processes.

Mechanism of Action

The mechanism of action of 1-(4-Bromophenyl)-4-(ethylthio)butan-1-one involves its interaction with specific molecular targets:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to changes in their activity or function.

    Pathways Involved: These interactions can trigger various biochemical pathways, resulting in specific physiological or pharmacological effects.

Comparison with Similar Compounds

1-(4-Bromophenyl)-4-(ethylthio)butan-1-one can be compared with other similar compounds to highlight its uniqueness:

    Similar Compounds: Examples include 1-(4-Chlorophenyl)-4-(ethylthio)butan-1-one and 1-(4-Methylphenyl)-4-(ethylthio)butan-1-one.

    Uniqueness: The presence of the bromine atom in the bromophenyl group imparts distinct chemical properties, such as increased reactivity in substitution reactions and potential biological activity.

Properties

Molecular Formula

C12H15BrOS

Molecular Weight

287.22 g/mol

IUPAC Name

1-(4-bromophenyl)-4-ethylsulfanylbutan-1-one

InChI

InChI=1S/C12H15BrOS/c1-2-15-9-3-4-12(14)10-5-7-11(13)8-6-10/h5-8H,2-4,9H2,1H3

InChI Key

QQDKVNRTYANHQF-UHFFFAOYSA-N

Canonical SMILES

CCSCCCC(=O)C1=CC=C(C=C1)Br

Origin of Product

United States

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